Cas no 703-66-2 (6,8-Dichloroquinoline)
6,8-Dichloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6,8-Dichloroquinoline
- 6.8-Dichlor-chinolin
- Quinoline,6,8-dichloro
- Quinoline,8-dichloro
- MFCD00040711
- DTXSID70300463
- CS-0455011
- BS-24424
- A866622
- 703-66-2
- Quinoline,8-dichloro-
- NSC-137123
- AKOS006273493
- SB67836
- 6,8-dichloroquino-line
- NSC137123
- DTXCID80251598
-
- MDL: MFCD00040711
- Inchi: 1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
- InChI Key: LAHRXLPRNCGSAB-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=CC=CN=C21)Cl
Computed Properties
- Exact Mass: 196.98000
- Monoisotopic Mass: 196.9799046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.54160
6,8-Dichloroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6,8-Dichloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008148-5g |
6,8-Dichloroquinoline |
703-66-2 | 95% | 5g |
$400.00 | 2023-09-01 | |
| TRC | D435828-50mg |
6,8-Dichloroquinoline |
703-66-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D435828-100mg |
6,8-Dichloroquinoline |
703-66-2 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D435828-500mg |
6,8-Dichloroquinoline |
703-66-2 | 500mg |
$ 160.00 | 2022-06-05 | ||
| Chemenu | CM145604-10g |
6,8-dichloroquinoline |
703-66-2 | 95% | 10g |
$433 | 2021-08-05 | |
| Apollo Scientific | OR909969-1g |
6,8-Dichloroquinoline |
703-66-2 | 98% | 1g |
£130.00 | 2025-02-21 | |
| Apollo Scientific | OR909969-5g |
6,8-Dichloroquinoline |
703-66-2 | 98% | 5g |
£435.00 | 2025-02-21 | |
| abcr | AB271093-1 g |
6,8-Dichloroquinoline; 98% |
703-66-2 | 1g |
€212.00 | 2023-06-22 | ||
| abcr | AB271093-5 g |
6,8-Dichloroquinoline; 98% |
703-66-2 | 5g |
€637.00 | 2023-06-22 | ||
| Chemenu | CM145604-1g |
6,8-dichloroquinoline |
703-66-2 | 95% | 1g |
$102 | 2024-07-24 |
6,8-Dichloroquinoline Suppliers
6,8-Dichloroquinoline Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 6,8-Dichloroquinoline
Introduction to 6,8-Dichloroquinoline (CAS No: 703-66-2)
6,8-Dichloroquinoline, with the chemical formula C₉H₅Cl₂N, is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. The presence of two chlorine atoms at the 6th and 8th positions on the quinoline ring enhances its reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound is primarily recognized for its role as a building block in medicinal chemistry. Its unique structure allows for modifications that can lead to the development of novel drugs targeting a wide range of diseases. Recent studies have highlighted its importance in the synthesis of antimalarial, antibacterial, and anticancer agents. The< strong>6,8-Dichloroquinoline scaffold has been explored for its ability to interact with biological targets, particularly enzymes and receptors involved in disease pathways.
In the realm of drug discovery, 6,8-Dichloroquinoline has been utilized in the design of molecules that exhibit inhibitory activity against specific enzymes. For instance, derivatives of this compound have shown promise in inhibiting kinases and proteases that are overexpressed in cancer cells. The chlorine atoms facilitate further functionalization, enabling chemists to introduce additional groups that enhance binding affinity and selectivity. This flexibility has made it a preferred choice for medicinal chemists seeking to develop targeted therapies.
Recent advancements in computational chemistry have further illuminated the potential of 6,8-Dichloroquinoline. Molecular modeling studies have revealed its binding interactions with various biological targets, providing insights into how structural modifications can optimize drug-like properties. These simulations have guided the synthesis of analogs with improved pharmacokinetic profiles, such as enhanced solubility and reduced toxicity. The integration of machine learning algorithms has expedited the process of identifying promising candidates for further experimental validation.
The compound's significance extends beyond pharmaceutical applications. It has been investigated as a precursor in the synthesis of dyes and agrochemicals due to its ability to form stable complexes with metal ions. These complexes exhibit unique optical properties, making them useful in photocatalytic processes and as sensors for environmental monitoring. The versatility of 6,8-Dichloroquinoline underscores its importance not only in medicine but also in industrial chemistry.
In recent years, green chemistry principles have influenced the synthesis of 6,8-Dichloroquinoline. Researchers have developed more sustainable methods to produce this compound using catalytic processes that minimize waste and energy consumption. These innovations align with global efforts to reduce the environmental impact of chemical manufacturing. Additionally, biocatalytic approaches have been explored as alternative routes to traditional synthetic pathways, offering a more eco-friendly approach to producing this valuable intermediate.
The< strong>CAS No: 703-66-2 identifier ensures consistent recognition and classification of this compound in scientific literature and databases. This standardized nomenclature facilitates accurate documentation and retrieval of information related to its properties and applications. Researchers relying on this compound benefit from a well-documented history of its synthesis, reactivity, and biological activity.
The future prospects for 6,8-Dichloroquinoline are promising, with ongoing research exploring new derivatives and applications. The compound's adaptability makes it a cornerstone in drug discovery programs aimed at addressing unmet medical needs. As our understanding of biological systems continues to evolve, so too will the innovative uses of this versatile molecule.
703-66-2 (6,8-Dichloroquinoline) Related Products
- 855763-24-5(4,5,8-trichloroquinoline)
- 6059-26-3(4-Pyridinecarboxylicacid, 2-(sulfomethyl)hydrazide, calcium salt (2:1))
- 10166-44-6(Acridine, 4,9-dichloro-)
- 53924-05-3(7-Chloro-1H-indole)
- 21617-12-9(4,8-Dichloroquinoline)
- 611-33-6(8-Chloroquinoline)
- 4792-72-7(5,7-dichloro-1H-indole)
- 28814-25-7(Acridine, 4-chloro-)
- 58910-95-5(9H-Carbazole, 1,3,6-trichloro-)
- 612-59-9(3-Chloroquinoline)